2-{[(2-Methyl-1,3-thiazol-4-yl)methyl]thio}benzoic acid
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Overview
Description
2-{[(2-Methyl-1,3-thiazol-4-yl)methyl]thio}benzoic acid is a chemical compound with the molecular formula C₁₂H₁₁NO₂S₂ and a molecular weight of 265.35 g/mol . This compound is notable for its thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The presence of the thiazole ring imparts unique chemical properties to the compound, making it valuable in various scientific research applications .
Mechanism of Action
Target of Action
Thiazole derivatives have been found to interact with a variety of biological targets, such as topoisomerase ii , and peroxisome proliferator-activated receptors .
Mode of Action
Thiazole derivatives, in general, have been shown to interact with their targets in various ways. For instance, some thiazole compounds bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks .
Biochemical Pathways
Thiazole derivatives have been associated with a variety of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Result of Action
Some thiazole derivatives have been shown to cause dna double-strand breaks, leading to cell death .
Action Environment
It is generally recommended to store similar compounds in a dark place at room temperature .
Preparation Methods
The synthesis of 2-{[(2-Methyl-1,3-thiazol-4-yl)methyl]thio}benzoic acid typically involves the reaction of 2-methyl-1,3-thiazole-4-carbaldehyde with thiobenzoic acid under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
2-{[(2-Methyl-1,3-thiazol-4-yl)methyl]thio}benzoic acid undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers .
Scientific Research Applications
2-{[(2-Methyl-1,3-thiazol-4-yl)methyl]thio}benzoic acid has several scientific research applications:
Comparison with Similar Compounds
2-{[(2-Methyl-1,3-thiazol-4-yl)methyl]thio}benzoic acid can be compared with other thiazole-containing compounds such as:
2-(2-Methyl-1,3-thiazol-4-yl)benzoic acid: This compound lacks the thioether linkage present in this compound, resulting in different chemical properties and reactivity.
4-Methyl-1,3-thiazole-2-thiol:
The uniqueness of this compound lies in its specific structure, which combines a thiazole ring with a thioether linkage, providing distinct chemical and biological properties .
Properties
IUPAC Name |
2-[(2-methyl-1,3-thiazol-4-yl)methylsulfanyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2S2/c1-8-13-9(6-16-8)7-17-11-5-3-2-4-10(11)12(14)15/h2-6H,7H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHVVLUPGDJHJEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CSC2=CC=CC=C2C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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